

Spectroscopic data (NMR, MS) of benzoylated 2-fluoro-4-thio-arabinofuranosides

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Compound of Interest

Compound Name: Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside

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An In-Depth Technical Guide to the Spectroscopic Analysis of Benzoylated 2-Fluoro-4-Thio-arabinofuranosides

Abstract

This technical guide provides a comprehensive examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of benzoylated 2-fluoro-4-thio-arabinofuranosides. These compounds represent a critical class of molecules in medicinal chemistry and drug development, particularly as nucleoside analogues with potential antiviral and anticancer properties. The strategic incorporation of a fluorine atom at the C2' position and a sulfur atom in the furanose ring significantly modulates their biological activity, metabolic stability, and conformational preferences. Understanding their detailed spectroscopic signature is paramount for unambiguous structure elucidation, quality control, and for studying their interactions with biological targets. This document offers field-proven insights into the interpretation of their complex spectral data, supported by established principles and authoritative references.

Introduction: The Rationale for Fluorination and Thionation in Arabinofuranosides

Arabinofuranosides, particularly as components of nucleosides, are fundamental building blocks in numerous biological processes. The chemical modification of these sugar moieties is a cornerstone of modern drug design. The introduction of a fluorine atom, one of the most significant modifications in medicinal chemistry, can profoundly alter the parent molecule's properties.[\[1\]](#)

- **Electronic Effects:** Fluorine's high electronegativity induces a strong polarization of the C-F bond, influencing the charge distribution across the entire sugar ring. This can enhance binding affinity to target enzymes by creating new hydrogen bonding interactions or other non-covalent contacts.[\[1\]](#)
- **Conformational Control:** The steric bulk and gauche effect associated with fluorine can lock the furanose ring into a specific pucker, which is often crucial for biological activity.
- **Metabolic Stability:** The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage. Fluorination at the 2'-position can protect the glycosidic bond from enzymatic hydrolysis, thereby increasing the *in vivo* half-life of the drug candidate.[\[1\]](#)

The replacement of the endocyclic oxygen with sulfur to create a 4'-thioarabinofuranoside further refines the molecule's profile. The larger atomic radius and different bond lengths/angles of sulfur compared to oxygen alter the ring's geometry and flexibility, which can lead to improved target selectivity and novel biological activities. This guide focuses on the benzoylated forms, as benzoyl groups are commonly used as protecting groups during synthesis and facilitate purification and characterization.[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural analysis of these complex carbohydrates. A combination of ^1H , ^{13}C , and ^{19}F NMR, often supplemented by 2D correlation experiments (COSY, HSQC, HMBC), is essential for complete assignment.

^1H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides information on the connectivity and stereochemistry of the furanose ring. The introduction of fluorine and benzoyl groups leads to predictable shifts.

Key Diagnostic Features:

- Anomeric Proton (H-1): The chemical shift of H-1 is highly dependent on the anomeric configuration (α or β) and the nature of the aglycon. In benzoylated thiosugars, it typically appears in the downfield region.
- H-2 Proton: This proton is directly geminal to the fluorine atom, resulting in a large two-bond coupling constant ($^2J_{H2,F}$) of approximately 45-55 Hz. The signal will appear as a characteristic doublet of doublets (or more complex multiplet if coupled to H-1 and H-3). Fluorine substitution generally causes a downfield shift for adjacent protons.
- H-3 and H-5 Protons: These protons are adjacent to carbons bearing benzoyl esters. The electron-withdrawing nature of the benzoyl group deshields these protons, shifting their signals significantly downfield compared to their non-benzoylated counterparts.
- Coupling Constants ($^3J_{H,H}$): The magnitude of the three-bond proton-proton coupling constants (e.g., $^3J_{H1,H2}$, $^3J_{H2,H3}$) is dictated by the Karplus relationship and provides critical insight into the dihedral angles and, consequently, the conformation (pucker) of the five-membered ring. In general, $J_{H1'-H2'}$ in β -nucleosides with a 2'-ara substituent is in the range of 3-4 Hz.^[4]

Proton	Expected δ (ppm)	Multiplicity	Key Coupling Constants (Hz)	Rationale for Shift/Coupling
H-1	5.5 - 6.5	d or s	$^3J_{H1,H2} \approx 3-5$	Anomeric position, influenced by aglycon and 4-thio substitution.
H-2	5.0 - 5.8	ddd	$^2J_{H2,F} \approx 45-55$, $^3J_{H2,H1}$, $^3J_{H2,H3}$	Geminal to fluorine (large coupling), deshielded.
H-3	5.2 - 6.0	ddd	$^3J_{H3,H2}$, $^3J_{H3,H4}$, $^3J_{H3,F} \approx 15-25$	Adjacent to benzoyl ester (deshielded), vicinal to fluorine.
H-4	4.5 - 5.2	m	$^3J_{H4,H3}$, $^3J_{H4,H5a/b}$	Influenced by 4-thio substitution and adjacent benzoyl group.
H-5a/5b	4.4 - 4.9	m	$^2J_{H5a,H5b}$, $^3J_{H5,H4}$	Adjacent to benzoyl ester (deshielded).
Benzoyl-H	7.3 - 8.2	m	-	Aromatic protons of the benzoyl protecting groups.

^{13}C NMR Spectroscopy: A Carbon-Fluorine Perspective

The ^{13}C NMR spectrum is characterized by large C-F coupling constants, which are invaluable for confirming the position of fluorination.

Key Diagnostic Features:

- C-2 Carbon: This carbon signal is split into a large doublet by the directly attached fluorine atom ($^1\text{JC2,F}$), with a typical coupling constant in the range of 170-200 Hz.[4] Its chemical shift is moved significantly downfield into the 90-100 ppm range due to the direct attachment of the electronegative fluorine.
- C-1 and C-3 Carbons: These carbons exhibit smaller, two-bond couplings to fluorine ($^2\text{JC1,F}$ and $^2\text{JC3,F}$), typically around 15-30 Hz.
- Carbonyl Carbons: The carbonyl carbons of the benzoyl groups appear in the characteristic 164-168 ppm region.[5]
- Aromatic Carbons: Signals for the benzoyl aromatic rings are observed between 128-135 ppm.[5]

Carbon	Expected δ (ppm)	Key Coupling Constants (Hz)	Rationale for Shift/Coupling
C-1	85 - 95	$^2\text{JC1,F} \approx 20-30$	Anomeric carbon, coupled to fluorine.
C-2	90 - 100	$^1\text{JC2,F} \approx 170-200$	Directly bonded to fluorine (large coupling and downfield shift).
C-3	70 - 80	$^2\text{JC3,F} \approx 20-30$	Coupled to fluorine.
C-4	45 - 55	$^3\text{JC4,F} \approx 5-10$	Lower shift due to thio-ether linkage.
C-5	60 - 70	$^3\text{JC5,F} \approx 5-10$	Standard primary carbon with ester.
C=O (Benzoyl)	164 - 168	-	Carbonyl region.
C (Aromatic)	128 - 135	-	Aromatic region.

^{19}F NMR Spectroscopy: The Fluorine Spy

¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom.^[6] For a 2-fluoro-arabinofuranoside, the spectrum will typically show a single signal, a doublet of doublets, coupled primarily to H-2 and H-3. The chemical shift and coupling constants are sensitive probes for conformational analysis.^{[7][8]}

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the mass analysis of these molecules.^{[9][10]} The resulting fragmentation pattern provides confirmation of the molecular weight and key structural motifs.

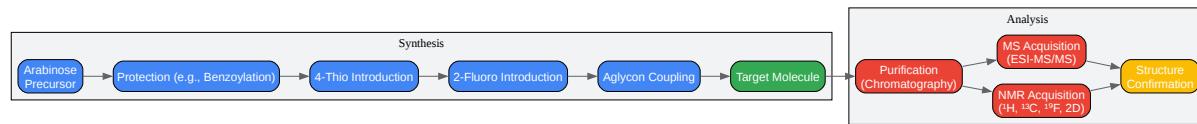
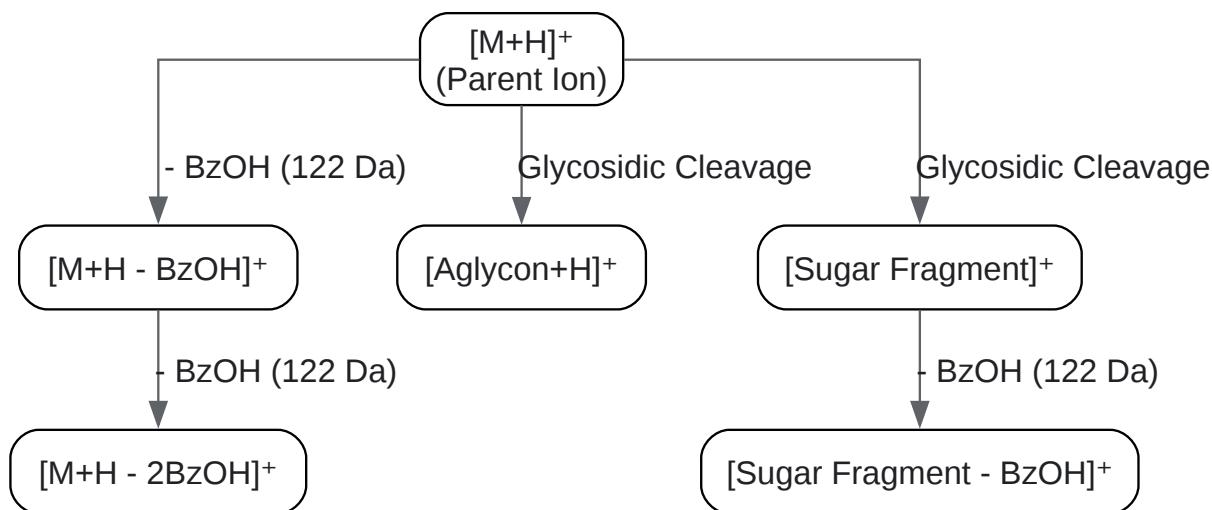
Common Fragmentation Pathways:

- Loss of a Benzoyl Group: A common initial fragmentation is the neutral loss of a benzoyl group radical or, more commonly, benzoic acid (122 Da) from the protonated molecule $[M+H]^+$.
- Glycosidic Bond Cleavage: Cleavage of the bond between the anomeric carbon (C-1) and the aglycon is a dominant fragmentation pathway, leading to a characteristic oxonium or thionium ion containing the sugar moiety.
- Sequential Losses: Following the initial fragmentation, sequential losses of the remaining benzoyl groups (as benzoic acid) are typically observed.
- Ring Fragmentation: Cross-ring cleavages can also occur, providing further structural information about the furanose core.

The presence of the benzoyl groups makes these molecules ionize well and provides predictable fragmentation handles.^{[9][11]}

Diagram 1: Proposed ESI-MS/MS Fragmentation Pathway

Below is a generalized fragmentation pathway for a protonated benzoylated 2-fluoro-4-thio-arabinofuranoside.



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